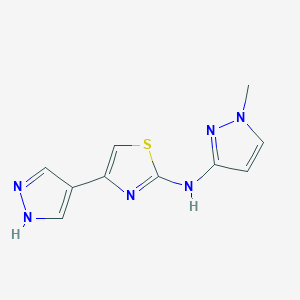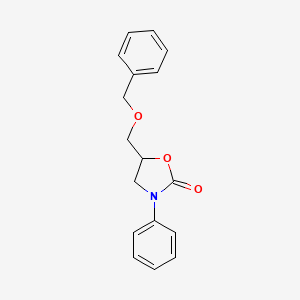
3-Phenyl-5-(phenylmethoxymethyl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-5-(phenylmethoxymethyl)-1,3-oxazolidin-2-one is a heterocyclic organic compound that features an oxazolidinone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-(phenylmethoxymethyl)-1,3-oxazolidin-2-one typically involves the reaction of diphenyl-carbodiimide with phenyl glycidyl ether. This reaction forms 3-Phenyl-5-phenoxymethyl-2-N-phenyliminooxazolidine, which further reacts with an excess of phenyl glycidyl ether to yield the desired oxazolidinone .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable solvent-free reactions, which are advantageous for industrial applications due to their efficiency and reduced environmental impact .
化学反応の分析
Types of Reactions
3-Phenyl-5-(phenylmethoxymethyl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, typically involving controlled temperatures and solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
科学的研究の応用
3-Phenyl-5-(phenylmethoxymethyl)-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other advanced materials
作用機序
The mechanism of action of 3-Phenyl-5-(phenylmethoxymethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The exact pathways and molecular targets can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 3-Phenyl-5-phenoxymethyl-2-oxazolidone
- 1-Phenyl-3-methyl-5-pyrazolone
- 3-Phenyl-5-(1H-pyrazol-3-yl)isoxazole
Uniqueness
3-Phenyl-5-(phenylmethoxymethyl)-1,3-oxazolidin-2-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.
特性
分子式 |
C17H17NO3 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC名 |
3-phenyl-5-(phenylmethoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C17H17NO3/c19-17-18(15-9-5-2-6-10-15)11-16(21-17)13-20-12-14-7-3-1-4-8-14/h1-10,16H,11-13H2 |
InChIキー |
MLDTYQAUWYDELH-UHFFFAOYSA-N |
正規SMILES |
C1C(OC(=O)N1C2=CC=CC=C2)COCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



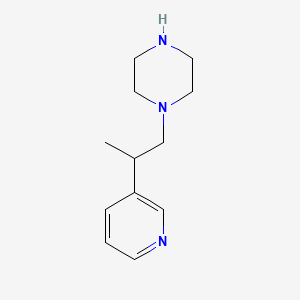
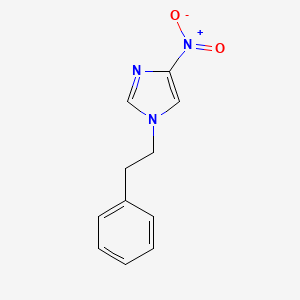
![N-[4-(4-methylpyridin-3-yl)phenyl]ethanesulfonamide](/img/structure/B13880707.png)
![[2-(Methoxymethyl)pyrrolidin-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B13880725.png)
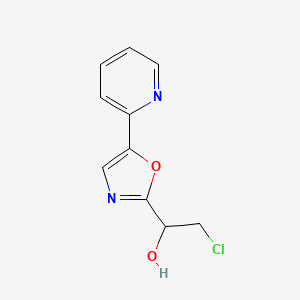

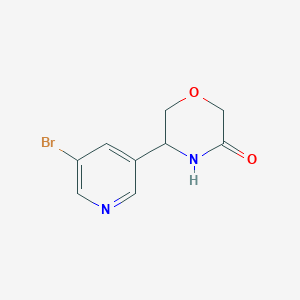
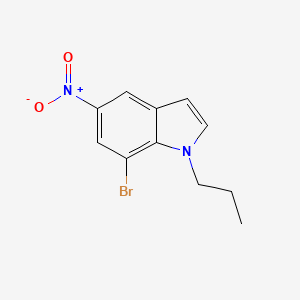
![3,3a,4,5,6,6a-hexahydro-1H-pyrrolo[3,4-d]imidazol-2-one](/img/structure/B13880786.png)
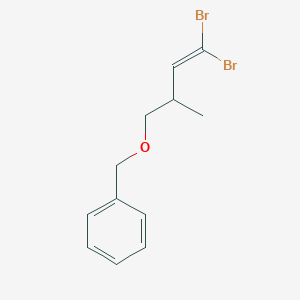
![[4-(Hydroxymethyl)phenyl]-(4-propan-2-ylpiperazin-1-yl)methanone](/img/structure/B13880795.png)

